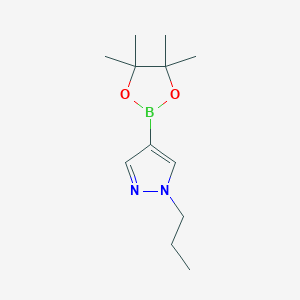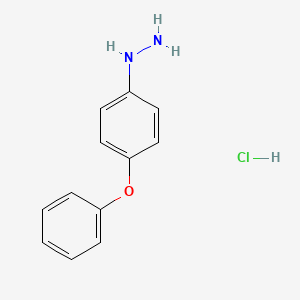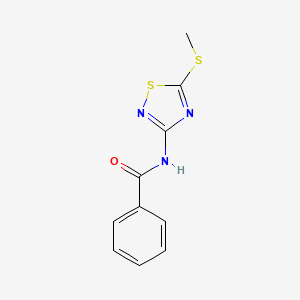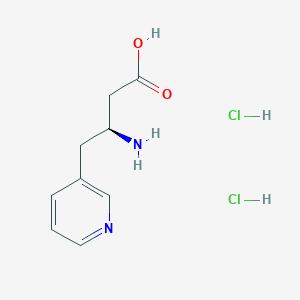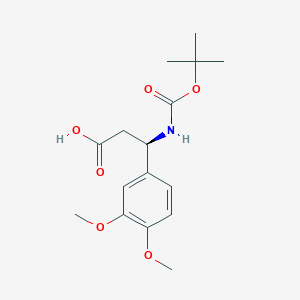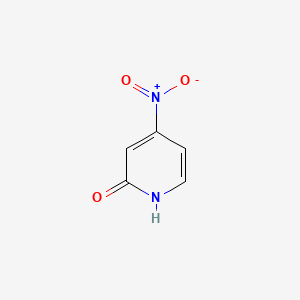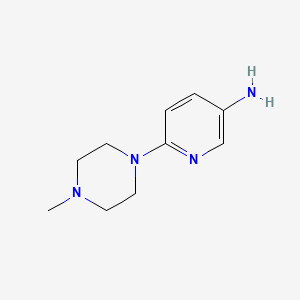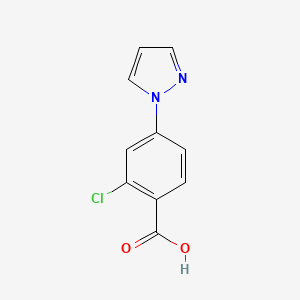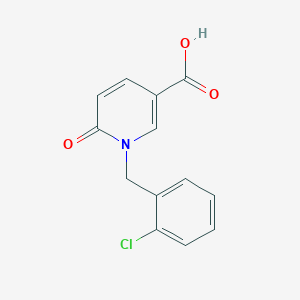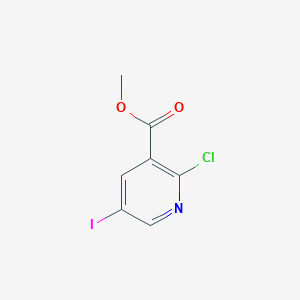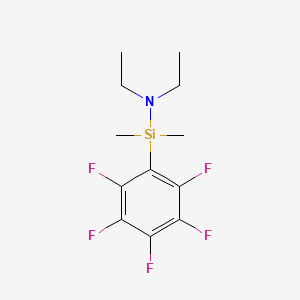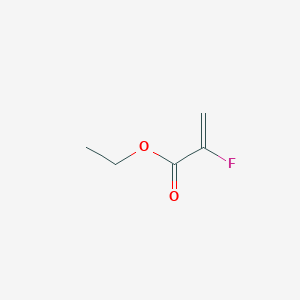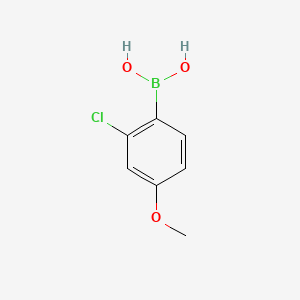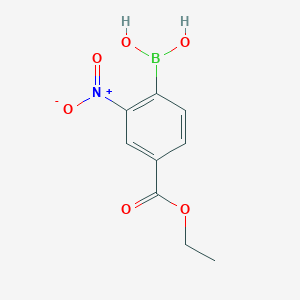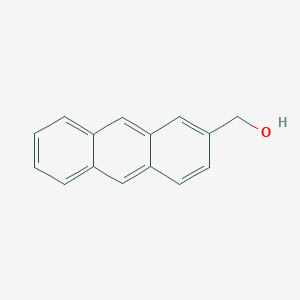
2-(Hydroxymethyl)anthracen
Übersicht
Beschreibung
2-(Hydroxymethyl)anthracene is an organic compound with the molecular formula C15H12O. It is a derivative of anthracene, characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the second carbon of the anthracene ring system. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in photophysical studies.
Biology: Employed in the study of biological systems due to its fluorescent properties, which help in imaging and tracking biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Wirkmechanismus
Target of Action
Anthraquinones, a class of compounds to which 2-(hydroxymethyl)anthracene belongs, are known to interact with various cellular proteins . These include kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes, all of which play crucial roles in cellular functions and viability .
Mode of Action
Anthraquinone-based compounds, including 2-(hydroxymethyl)anthracene, are known to inhibit cancer progression by targeting essential cellular proteins . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.
Biochemical Pathways
Anthraquinones are known to influence several cellular pathways, leading to effects such as inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and regulation of the host immune response .
Result of Action
Anthraquinones are known to exhibit antitumor activities, including inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and regulation of the host immune response .
Biochemische Analyse
Biochemical Properties
2-(Hydroxymethyl)anthracene interacts with various enzymes and proteins in biochemical reactions. It has been identified as a photoremovable protecting group (PRPG), which can structurally inhibit the release of certain pheromones . This suggests that 2-(Hydroxymethyl)anthracene can interact with enzymes and proteins to modulate their activity.
Cellular Effects
Anthracene derivatives have been shown to induce oxidative stress and genetic toxicity at both the molecular and cellular levels . This suggests that 2-(Hydroxymethyl)anthracene may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Anthracene and its derivatives are known to undergo a series of enzymatic reactions, including methylation, oxidation, or dimerization, to produce a variety of anthraquinone derivatives . These reactions suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Anthracene and its derivatives have been shown to degrade over time, with the degradation efficiency increasing with the addition of certain compounds .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 2-(Hydroxymethyl)anthracene in animal models. Anthracene and its derivatives have been shown to have antitumor activities, including inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and tumor angiogenesis .
Metabolic Pathways
Anthracene is known to be metabolized by hydroxylation of the aromatic ring to yield cis-1,2-dihydroanthracene-1,2-diol, which is then converted to anthracene-1,2-diol .
Transport and Distribution
Anthracene and its derivatives are known to be soluble in ordinary organic solvents , suggesting potential interactions with transporters or binding proteins.
Subcellular Localization
Anthracene and its derivatives are known to interact with various cellular compartments, suggesting potential effects on its activity or function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)anthracene typically involves the reaction of anthracene with formaldehyde in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, where the hydroxymethyl group is introduced at the second position of the anthracene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(Hydroxymethyl)anthracene can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity 2-(Hydroxymethyl)anthracene.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Hydroxymethyl)anthracene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 2-anthracenemethanol or further to 2-anthracenecarboxylic acid.
Reduction: The compound can be reduced to form 2-(methyl)anthracene.
Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.
Major Products:
Oxidation: 2-Anthracenemethanol, 2-Anthracenecarboxylic acid.
Reduction: 2-(Methyl)anthracene.
Substitution: Various halogenated or nitrated anthracene derivatives.
Vergleich Mit ähnlichen Verbindungen
- 2-Anthracenemethanol
- 2-Anthracenecarboxylic acid
- 9-Anthracenemethanol
- 1,8-Bis(hydroxymethyl)anthracene
Comparison: 2-(Hydroxymethyl)anthracene is unique due to the specific position of the hydroxymethyl group on the anthracene ring, which influences its photophysical properties and reactivity. Compared to 9-anthracenemethanol, for example, 2-(Hydroxymethyl)anthracene exhibits different fluorescence characteristics and reactivity patterns due to the positional isomerism. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
anthracen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUUBYLNJMTHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360908 | |
| Record name | 2-(Hydroxymethyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22863-82-7 | |
| Record name | 2-Anthracenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22863-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxymethyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antitumor mechanisms of digiferruginol?
A1: While the exact mechanisms are still under investigation, the research paper highlights that digiferruginol exhibited potent antitumor activity against murine leukemia P-388 cells in vitro []. This suggests that the compound may interfere with cell proliferation, induce apoptosis (programmed cell death), or modulate signaling pathways crucial for cancer cell survival. Further research is needed to elucidate the precise molecular targets and downstream effects of digiferruginol in various cancer cell lines and in vivo models.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
